Erythrosin B

説明

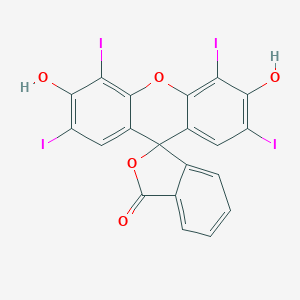

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8I4O5/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20/h1-6,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALHHIHQOFIMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8I4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16423-68-0 (Parent) | |

| Record name | Erythrosine, phenolic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015905325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7044843 | |

| Record name | C.I. Solvent Red 140 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

835.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red powder or granules., Solid | |

| Record name | ERYTHROSINE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Erythrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.7 mg/mL | |

| Record name | Erythrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15905-32-5 | |

| Record name | 2′,4′,5′,7′-Tetraiodofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15905-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythrosine, phenolic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015905325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodeosin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 140 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAIODOFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A878FZQ9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Erythrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

303 °C | |

| Record name | Erythrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Iodination of Fluorescein

The primary method for synthesizing this compound involves the iodination of fluorescein, a xanthene derivative. In a representative procedure, fluorescein undergoes iodination using sodium iodide (NaI) and Oxone (2KHSO·KHSO·KSO) as an oxidizing agent. The reaction proceeds via electrophilic aromatic substitution, where iodine atoms replace hydrogen atoms on the aromatic rings of fluorescein.

-

Reactants : Fluorescein (1 equivalent), NaI (16 equivalents), Oxone (16 equivalents).

-

Conditions : The mixture is finely ground and heated at 200°C for 12 hours in a solid-state reaction.

-

Products : A mixture of 2',4',5'-triiodofluorescein (70%) and 2',4',5',7'-tetraiodofluorescein (this compound, 30%) is obtained.

Despite the high overall yield (~100%), the tetraiodinated product constitutes only 30% of the mixture, with partial decomposition during work-up. This necessitates rigorous purification steps, such as column chromatography or recrystallization, to isolate this compound.

Optimization of Reaction Conditions

Role of Oxidizing Agents

Characterization and Quality Control

Spectroscopic Analysis

This compound is characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Key spectral data include:

Purity Assessment

High-performance liquid chromatography (HPLC) is employed to resolve triiodo and tetraiodo derivatives. Industrial batches often report ≥95% purity for this compound, achieved through repeated crystallization in acidic ethanol.

Data Summary of Synthetic Methods

Table 1: Comparison of this compound Preparation Methods

| Method | Reactants | Conditions | Yield (Tetraiodo) | Key Challenges |

|---|---|---|---|---|

| Solid-State Iodination | Fluorescein, NaI, Oxone | 200°C, 12h | 30% | Low tetraiodo yield, decomposition during work-up |

Industrial and Green Chemistry Approaches

Large-Scale Production

Industrial protocols scale the solid-state method using rotary kilns for continuous heating. Post-synthesis, the crude product is dissolved in alkaline water, filtered to remove unreacted fluorescein, and precipitated with hydrochloric acid.

Emerging Green Methods

Recent advances explore solvent-free mechanochemical synthesis, reducing waste generation. For example, ball milling fluorescein with NaI and Oxone at ambient temperatures achieves comparable yields to thermal methods . However, these approaches remain experimental and require further validation.

化学反応の分析

Types of Reactions

Erythrosin B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under certain conditions, leading to the formation of different oxidation products.

Reduction: The compound can also undergo reduction reactions, resulting in the formation of reduced derivatives.

Substitution: This compound can participate in substitution reactions, where one or more of its iodine atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of iodinated quinones, while reduction can produce deiodinated fluorescein derivatives .

科学的研究の応用

Erythrosin B has a wide range of applications in scientific research:

Chemistry: It is used as a pH indicator and a fluorescent probe in various chemical assays.

Biology: this compound is employed as a vital stain to assess cell viability and as a fluorescent dye for imaging applications.

Medicine: The compound is used in photodynamic therapy as a photosensitizer to treat certain types of cancer and bacterial infections.

Industry: This compound is used in the food industry as a coloring agent and in the printing industry as an ink additive .

作用機序

Erythrosin B exerts its effects primarily through its ability to fluoresce and generate reactive oxygen species. In photodynamic therapy, this compound absorbs light of a specific wavelength, leading to the production of singlet oxygen and other reactive species. These reactive species can cause oxidative damage to cellular components, leading to cell death. The compound’s fluorescence properties also make it useful for imaging and diagnostic applications .

類似化合物との比較

Xanthene Dyes

EB belongs to the xanthene dye family, which includes halogenated derivatives with overlapping applications but distinct biochemical properties.

Structural Insights :

- Halogenation (iodine in EB vs. bromine in phloxine B) enhances EB’s enzyme inhibition and photostability .

Comparison with Functionally Similar Compounds

Antiviral Agents

EB’s non-competitive inhibition of flaviviral proteases contrasts with other antivirals targeting viral entry or replication.

Key Advantage : EB’s FDA-approved status and pregnancy category B classification enable rapid repurposing for flaviviral infections .

Pharmacokinetic and Formulation Considerations

While EB’s low bioavailability (due to poor absorption) limits its therapeutic use, structural analogs with modified xanthene rings (e.g., halogen removal) show reduced antiviral activity, underscoring the importance of its iodine substituents . Nanoparticle encapsulation or prodrug strategies may enhance EB’s delivery .

生物活性

Erythrosin B, also known as tetraiodofluorescein, is a synthetic dye that has garnered attention for its diverse biological activities, particularly in the fields of virology and cell viability assessment. This article delves into the compound's antiviral properties, cytotoxicity profiles, and applications in biological staining, supported by recent research findings and data tables.

Overview of this compound

This compound is an FDA-approved food additive primarily used as a colorant. Its chemical structure includes a xanthene backbone with iodine substitutions, which contribute to its fluorescent properties. Beyond its use as a dye, this compound has shown significant biological activities, particularly as an antiviral agent against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV).

This compound acts as a potent inhibitor of flavivirus proteases, specifically targeting the NS2B-NS3 complex, which is essential for viral replication. Studies have demonstrated that this compound inhibits the protease activity in a non-competitive manner, with half-maximal inhibitory concentrations (IC50) in the low micromolar range. This inhibition leads to a significant reduction in viral titers across various flavivirus strains, including ZIKV and DENV .

In Vitro and In Vivo Studies

Recent studies have characterized the antiviral efficacy of this compound both in vitro and in vivo:

- In Vitro : this compound effectively inhibited ZIKV replication in human placental epithelial cells and neural progenitor cells. The compound demonstrated broad-spectrum antiviral activity against multiple flavivirus strains, showing potential therapeutic applications .

- In Vivo : Mice challenged with lethal doses of ZIKV exhibited improved survival rates when treated with this compound. Pharmacokinetic studies indicated rapid absorption after intraperitoneal administration, though oral bioavailability was lower .

Cytotoxicity Profile

Cytotoxicity studies have shown that this compound possesses a favorable safety profile. The compound exhibited low toxicity to human cells even at higher concentrations, with significant cytotoxic effects only observed at concentrations exceeding 150 μM. This suggests a wide therapeutic window for potential clinical applications .

Applications in Cell Viability Assessment

This compound is widely utilized as a viability stain due to its ability to differentiate between live and dead cells based on membrane integrity. The dye selectively stains dead cells while allowing live cells to remain unstained. This property is particularly useful in various biological assays:

- Cell Viability Assays : this compound can be employed to assess cell viability in different media conditions. A study outlined the staining efficiency at various concentrations (see Table 1) demonstrating optimal conditions for distinguishing live from dead cells .

| This compound Concentration | Staining Observations |

|---|---|

| 0.2% (2270 µM) | Cells are stained |

| 0.06% (680 µM) | Cells look normal |

| 0.006% (68 µM) | Separation of nucleus; damage observed |

| 0.0006% (6.8 µM) | Minimal changes; dead cells not stained |

Study on Antiviral Efficacy

A pivotal study published in Nature Communications highlighted this compound's efficacy against ZIKV using a 3D mini-brain organoid model. The results indicated that this compound significantly reduced viral replication and improved organoid viability compared to controls .

Kinetic Studies

Research has also explored the kinetic interactions of this compound with hypochlorite, providing insights into its stability and reactivity under various conditions relevant for biological applications .

Q & A

Q. How can conflicting data on this compound’s stability under light exposure be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies using controlled light sources (e.g., xenon lamps, 500 W/m²). Monitor degradation via HPLC and UV-Vis at fixed intervals. Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions. Report confidence intervals for degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。